![molecular formula C22H24ClN3O2S B2360239 (E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide CAS No. 1198061-15-2](/img/structure/B2360239.png)
(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are most commonly known for their use in pharmaceuticals, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the pyrazole ring, phenyl groups, and sulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents present. Sulfonamides, for example, are known to undergo reactions such as hydrolysis, oxidation, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
A significant area of research involving sulfonamide derivatives, including compounds structurally related to (E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide, focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of novel benzenesulfonamide derivatives has been explored, leading to compounds with promising in vitro antitumor activity against specific cancer cell lines. These derivatives have been subjected to comprehensive theoretical and experimental mechanical studies to understand their properties and interactions (Fahim & Shalaby, 2019).
Anticancer and Antiviral Properties
Research into celecoxib derivatives, structurally related to sulfonamides, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, synthesized from celecoxib, were evaluated for their biological activities, revealing that certain derivatives may have therapeutic potential due to their selective biological effects and minimal tissue damage in comparison to untreated controls or celecoxib (Küçükgüzel et al., 2013).
Photochemical Properties for Therapeutic Applications
The synthesis of zinc phthalocyanine derivatives with new benzenesulfonamide derivative groups has been investigated for their photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their excellent fluorescence properties and appropriate photodegradation quantum yield suggest their applicability in medical treatments (Pişkin, Canpolat, & Öztürk, 2020).
Ethylene-like Biological Activity
In the quest for small molecules with ethylene-like biological activity, compounds such as N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1) have been identified. These molecules can induce a triple response in Arabidopsis seedlings, suggesting their potential use in plant biology and agriculture to regulate growth and development processes similar to ethylene (Oh et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, how it’s used, and how it’s handled. Generally, sulfonamides are associated with several side effects if used as drugs, including allergic reactions, and should be handled with care .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-17-21(18(2)26(24-17)15-20-11-7-8-12-22(20)23)16-25(3)29(27,28)14-13-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNIUYMMKXBMO-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
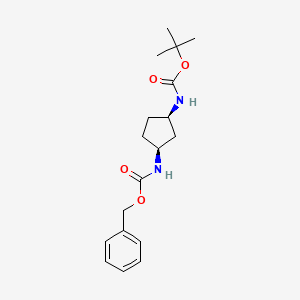
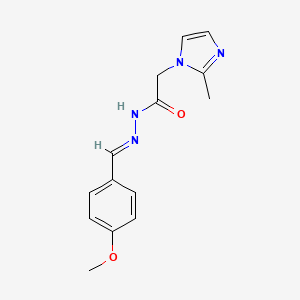
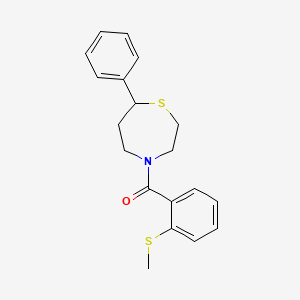

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)
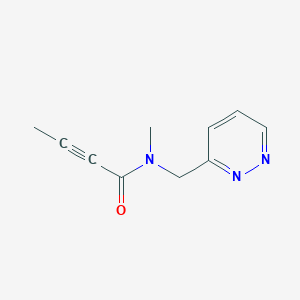
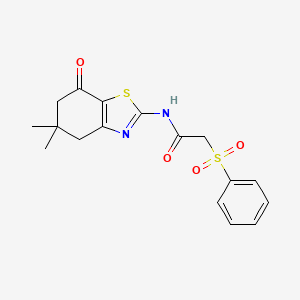
![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
